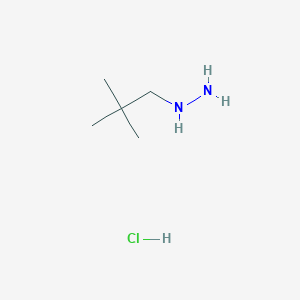
Neopentylhydrazine hydrochloride
Vue d'ensemble
Description
Neopentylhydrazine hydrochloride is a chemical compound. It’s a derivative of hydrazine, which is an inorganic compound with the formula N2H4 . This compound has a molecular formula of C5H16Cl2N2 .
Synthesis Analysis
This compound can be synthesized using various methods. One such method involves the reaction of an aldehyde or ketone with hydrazine to form a hydrazone, which can then be converted to the corresponding alkane by reaction with a base and heat. This process is known as the Wolff-Kishner Reduction . Another method involves the reaction of a quinoline aldehyde with this compound .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as MolView , which is a tool that allows for the visualization of the 3D model of a molecule. The neopentyl group, which is part of this compound, is an alkyl group with the formula C5H11 .Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed using various methods. For instance, the reaction of this compound with other compounds can be studied using titration analysis . The Kjeldahl method can also be used for the quantitative determination of a sample’s organic nitrogen plus ammonia/ammonium .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. These properties include aerodynamic diameter, density, particle shape, surface composition, morphology, roughness, and energy . Other properties such as vapor pressure, solubility, and melting point can also be determined .Applications De Recherche Scientifique
1. Insecticide Development
Neopentylhydrazine hydrochloride has been explored in the development of novel insecticides. Bisacylhydrazines, chemically related to neopentylhydrazine, act as non-steroidal agonists of 20-hydroxyecdysone (20E), a key hormone in insect growth and development. They show selective toxicity to certain pest species while being safe for beneficial insects, displaying a benign ecotoxicological profile (Dhadialla, Carlson, & Le, 1998).
2. Cancer Research
Neopentylhydrazine derivatives have been studied for their tumorigenic properties in animal models. Research on n-butyl- and n-propylhydrazine hydrochlorides, similar in structure to neopentylhydrazine, demonstrated their capability to induce lung tumors in mice. This finding highlights the potential carcinogenic risk of such chemicals and their relevance in cancer research (Nagel, Shimizu, & Tóth, 1975).
3. Environmental Research
The presence and treatment of this compound in wastewater have been investigated, particularly due to its use in pesticide and pharmaceutical production. Studies focused on advanced treatment techniques like resin adsorption and Fenton oxidation to improve the biodegradability of this compound in wastewater, emphasizing its environmental impact (Bao Xi-zhi, 2013).
4. Chemical Studies
Investigations into the chemical behavior of neopentylhydrazine derivatives have been conducted. For instance, studies on the oxidation of neopentylhydrazines have provided insights into the role of carbocations in the oxidation process of alkylhydrazines. Such research contributes to a deeper understanding of the chemical properties and reactions of these compounds (McLean & Middleton, 1978).
Safety and Hazards
Orientations Futures
While specific future directions for Neopentylhydrazine hydrochloride are not mentioned in the search results, there are ongoing research and developments in the field of chemical compounds and their applications. For instance, there are advancements in controlled drug delivery systems and the treatment of various diseases .
Propriétés
IUPAC Name |
2,2-dimethylpropylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.ClH/c1-5(2,3)4-7-6;/h7H,4,6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLBOGFSNCEREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B1407550.png)
![Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1407552.png)


![3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride](/img/structure/B1407556.png)








